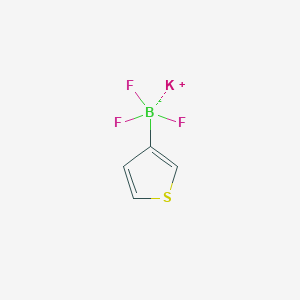

Potassium 3-thiophenetrifluoroborate

Description

Structure

2D Structure

Properties

IUPAC Name |

potassium;trifluoro(thiophen-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOOPHJJEPUNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CSC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635522 | |

| Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-37-9 | |

| Record name | Borate(1-), trifluoro-3-thienyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192863-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of potassium 3-thiophenetrifluoroborate"

An In-depth Technical Guide to the Synthesis and Characterization of Potassium 3-Thiophenetrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their remarkable stability to air and moisture, which contrasts sharply with the often-delicate nature of other organoboron compounds like boronic acids.[1][2] Their crystalline nature and ease of handling have made them indispensable nucleophilic partners in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3][4] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific, high-value heteroaromatic variant: this compound. This compound serves as a critical building block for introducing the thiophene moiety, a common scaffold in pharmaceuticals and materials science.[][6] We will delve into the mechanistic rationale behind the synthetic protocol and present a self-validating workflow for its characterization using modern analytical techniques.

The Ascendancy of Organotrifluoroborates in Synthesis

The utility of organoboron compounds in carbon-carbon bond formation is well-established.[7] However, traditional reagents like boronic acids can be prone to decomposition and often exist in equilibrium with their cyclic anhydrides (boroxines), complicating stoichiometry.[1] Potassium organotrifluoroborates, [R-BF₃]K, effectively circumvent these issues. The tetracoordinate boron center "protects" the reactive carbon-boron bond, rendering the reagent exceptionally stable.[3][8] This stability allows for a broader tolerance of functional groups and reaction conditions, expanding the versatility of organoboron chemistry.[9][10] The reactivity of the C-B bond can be readily "unveiled" under the aqueous basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate hydrolyzes in situ to the active boronic acid.[3][8]

This compound is particularly significant as it provides a stable and reliable means of incorporating the 3-thienyl group into complex molecules, a frequent objective in drug discovery programs.[]

Synthesis of this compound

The most direct and efficient preparation of potassium aryl- and heteroaryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1] This method, popularized by Vedejs, is superior to using potassium fluoride (KF) alone, as KHF₂ is more effective at displacing the hydroxyl ligands of boronic acids and breaking down any associated boroxine structures.[1][7]

Mechanistic Rationale

The conversion relies on the high affinity of boron for fluorine. Potassium hydrogen difluoride acts as a potent fluorinating agent. In an aqueous methanol solution, the 3-thienylboronic acid reacts with KHF₂. The fluoride ions displace the hydroxyl groups on the boron atom, leading to the formation of the thermodynamically stable tetracoordinate trifluoroborate anion. The potassium counterion then forms an ionic bond, and the resulting salt precipitates from the reaction mixture, driving the equilibrium towards the product.

Experimental Protocol: Step-by-Step Synthesis

This protocol details the conversion of 3-Thienylboronic Acid to this compound.

Materials:

-

3-Thienylboronic Acid (1.0 eq)

-

Potassium Hydrogen Difluoride (KHF₂) (2.5 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Acetone

Procedure:

-

Dissolution: In a suitable reaction vessel (e.g., a 250 mL round-bottom flask), add 3-thienylboronic acid. Add methanol and water in a 4:1 ratio (e.g., 80 mL MeOH, 20 mL H₂O) and stir at room temperature until the boronic acid is fully dissolved.

-

Reagent Addition: To the stirred solution, add potassium hydrogen difluoride (KHF₂) in one portion.

-

Reaction: Stir the resulting mixture at room temperature for 1 to 2 hours. A white precipitate will begin to form as the this compound salt is produced.

-

Isolation: After the reaction period, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. This will induce further precipitation of the product.

-

Purification: Cool the remaining aqueous slurry in an ice bath. Filter the white solid using a Büchner funnel. Wash the solid sequentially with a small amount of cold water and then with acetone to remove any remaining impurities and to aid in drying.

-

Drying: Dry the isolated white, crystalline solid under high vacuum to obtain the final product, this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the final product. Spectra are typically recorded in a deuterated polar solvent like DMSO-d₆.[11]

Table 1: Expected NMR Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR | ~7.45 | dd | H-5 |

| ~7.15 | m | H-2 | |

| ~6.95 | m | H-4 | |

| ¹³C NMR | ~138.0 | s | C-5 |

| ~130.0 | s | C-2 | |

| ~123.5 | s | C-4 | |

| C-3-B signal often not observed due to quadrupolar relaxation | C-3 | ||

| ¹⁹F NMR | ~ -137.5 | q, J ≈ 48 Hz | BF₃ |

| ¹¹B NMR | ~ 3.4 | q, J ≈ 48 Hz | BF₃ |

Data adapted from reference literature for potassium 3-thienyltrifluoroborate.[11][12]

-

Expertise & Causality: The ¹H NMR spectrum confirms the substitution pattern of the thiophene ring. The ¹⁹F and ¹¹B NMR spectra are diagnostic for the trifluoroborate group; they appear as quartets due to the coupling between the boron-11 (I=3/2) and fluorine-19 (I=1/2) nuclei, providing unequivocal evidence of the B-F bonds.[11] The observation of these coupled quartets is a critical validation point.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a solid using a KBr pellet.[13]

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1600-1400 | Medium-Strong | Thiophene Ring C=C Stretching |

| ~1100-1000 | Strong, Broad | B-F Stretch |

| ~750 | Strong | B-S Stretch (possible)[14] |

-

Expertise & Causality: The most crucial absorption is the strong, broad band in the 1100-1000 cm⁻¹ region, which is characteristic of the B-F stretching vibrations in a trifluoroborate salt.[14][15] The presence of this band, along with the aromatic C-H stretches above 3000 cm⁻¹, confirms the major structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) in negative mode is the preferred method.[16]

-

Expected Ion: [C₄H₃BF₃S]⁻

-

Calculated Exact Mass: 151.0015

-

Trustworthiness: Obtaining HRMS data for low molecular weight, polar compounds like organotrifluoroborates can be challenging.[16][17] However, observing the molecular anion at the correct m/z with an accuracy within 5 ppm provides definitive confirmation of the compound's elemental formula.[16]

Characterization Workflow Diagram

Caption: Logical framework for the analytical validation of the synthesized product.

Applications and Safety

This compound is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds with aryl or heteroaryl halides.[6] This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures.[4][18]

Safety Information:

-

The compound is classified as an irritant to the skin, eyes, and respiratory system.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. edu.rsc.org [edu.rsc.org]

- 14. academicjournals.org [academicjournals.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

"CAS number for potassium 3-thiophenetrifluoroborate"

An In-Depth Technical Guide to Potassium 3-Thiophenetrifluoroborate: Properties, Applications, and Protocols

Introduction

This compound, identified by the CAS Number 192863-37-9, is a crystalline, bench-stable organoboron compound that has become an indispensable tool in modern synthetic chemistry.[][2] As a superior alternative to the more labile thiophene-3-boronic acid, it serves as a robust nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its enhanced stability towards air and moisture simplifies handling and storage, making it a highly reliable reagent in complex multi-step syntheses, particularly within the pharmaceutical and materials science sectors.[3][4] This guide provides a comprehensive overview of its properties, a detailed exploration of its application in Suzuki-Miyaura cross-coupling, and field-proven protocols for its use, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

The utility of this compound is grounded in its distinct chemical and physical characteristics. These properties make it a predictable and efficient reagent in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 192863-37-9 | [][2] |

| Molecular Formula | C₄H₃BF₃KS | [][2] |

| Molecular Weight | 190.04 g/mol | [][2] |

| Appearance | Solid | [2] |

| IUPAC Name | potassium;trifluoro(thiophen-3-yl)boranuide | [] |

| Canonical SMILES | --INVALID-LINK--(F)(F)F.[K+] | [] |

| InChI Key | ULOOPHJJEPUNNH-UHFFFAOYSA-N | [] |

| Hydrogen Bond Acceptor Count | 5 | [] |

| Topological Polar Surface Area | 28.2 Ų | [] |

The Suzuki-Miyaura Cross-Coupling: The Advantage of Organotrifluoroborates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[4] While traditionally employing boronic acids, these reagents often suffer from instability, leading to decomposition via protodeboronation or formation of boroxines. Potassium organotrifluoroborates (R-BF₃K) have emerged as a transformative solution to these challenges.[3][5]

Causality Behind Enhanced Stability: The boron atom in a trifluoroborate salt is tetracoordinate and anionic, shielded by three electronegative fluorine atoms. This configuration makes it significantly less susceptible to hydrolysis and protodeboronation compared to the trigonal, electron-deficient boron center in boronic acids.[5] This inherent stability ensures stoichiometric precision in reactions, reduces byproduct formation, and allows for prolonged storage without degradation.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the introduction of the 3-thienyl moiety onto aromatic and heteroaromatic scaffolds. This is crucial in drug discovery, as the thiophene ring is a key pharmacophore in numerous approved drugs.[6]

Catalytic Cycle Mechanism

The cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The trifluoroborate salt does not enter the cycle directly; it must first be activated.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

-

Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) facilitates the hydrolysis of the trifluoroborate salt to the corresponding boronic acid in situ or promotes the formation of a more reactive difluorohydroxyborate species. This activated boron species then undergoes transmetalation with the Pd(II) complex, transferring the 3-thienyl group to the palladium center and displacing the halide. This step regenerates the boron byproduct.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the coupled product (Ar-3-thienyl) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Field-Proven Experimental Protocol

This protocol describes a general, self-validating system for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound. The choice of reagents is critical for ensuring high yield and reproducibility.

Objective: To synthesize a 3-arylthiophene derivative.

Materials:

-

Aryl Chloride (Ar-Cl): 1.0 equiv.

-

This compound: 1.1 - 1.5 equiv.

-

Palladium(II) Acetate (Pd(OAc)₂): 2 mol%

-

Buchwald Ligand (e.g., RuPhos): 4 mol%

-

Cesium Carbonate (Cs₂CO₃): 3.0 equiv.

-

Toluene and Deionized Water (10:1 v/v)

-

Argon (or Nitrogen) gas supply

-

Schlenk tube or similar reaction vessel

Step-by-Step Methodology:

-

Vessel Preparation (Inert Atmosphere):

-

Action: Add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.) to a 25 mL Schlenk tube equipped with a magnetic stir bar.

-

Causality: Cs₂CO₃ is a strong base essential for activating the trifluoroborate.[3] Performing this step first under ambient conditions is acceptable as the solids are stable.

-

Action: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.

-

Causality: This ensures an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst that will be formed in situ.

-

-

Solvent and Catalyst Addition:

-

Action: Add toluene (5 mL) and deionized water (0.5 mL) via syringe. Sparge the resulting slurry with argon for 15 minutes while stirring.

-

Causality: The biphasic solvent system is highly effective; the organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and aids in the activation of the trifluoroborate. Sparging removes dissolved oxygen.

-

Action: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and RuPhos ligand (4 mol%) and add them to the reaction mixture under a positive flow of argon.

-

Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced to the active Pd(0) species in the reaction. RuPhos is an electron-rich, bulky phosphine ligand that stabilizes the palladium catalyst, promotes oxidative addition to the often-unreactive aryl chloride, and facilitates reductive elimination.[3]

-

-

Reaction Execution:

-

Action: Securely seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

-

Causality: Heating is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.

-

Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

-

-

Workup and Purification:

-

Action: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Causality: This separates the organic product from the inorganic salts (e.g., CsCl, boron byproducts).

-

Action: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Action: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

-

Applications in Drug Discovery

This compound is a valuable building block for synthesizing molecules with therapeutic potential.[]

-

Anticancer Agents: The reagent is used to synthesize 6-(hetero)arylthieno[3,2-b]pyridines, a class of compounds evaluated for their growth-inhibiting effects on human tumor cell lines.[2] The thiophene scaffold is also a key component in novel inhibitors of the Kᵥ1.3 potassium channel, a promising target for anticancer drugs.[6]

-

Antinociceptive Properties: A toxicological study of this compound itself revealed that it possesses antinociceptive (pain-reducing) properties in mice, mediated by α2-adrenergic and serotonergic receptors.[7] This suggests potential for developing novel non-opioid analgesics.

-

General Pharmaceutical Intermediates: Its versatility makes it ideal for creating diverse libraries of thiophene-containing compounds for screening against various biological targets, including enzyme inhibitors and antiviral agents.[]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Classifications: It is classified as an irritant. The relevant hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses (eyeshields), gloves, and a lab coat.[2] When handling the solid powder, use of a dust mask (e.g., N95) or handling within a fume hood is recommended to avoid inhalation.[2]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Its stability is a key advantage, but proper storage ensures its long-term integrity.

Conclusion

This compound is a highly efficient and user-friendly reagent for introducing the 3-thienyl group in organic synthesis. Its superior stability, ease of handling, and broad applicability in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable asset for researchers in drug discovery and materials science. By understanding the causality behind the reaction mechanisms and adhering to robust, validated protocols, scientists can effectively leverage this compound to construct complex and biologically relevant molecules.

References

- 2. 3-噻吩三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Potassium 3-Thiophenetrifluoroborate: Unveiling Molecular Structure and Purity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 3-thiophenetrifluoroborate (C₄H₃BF₃KS) is a versatile and increasingly important reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its stability, ease of handling compared to the corresponding boronic acid, and unique reactivity make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and monitoring its reactivity in chemical transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural features and analytical characterization.

Molecular Structure and Spectroscopic Correlation

The structure of this compound consists of a potassium cation (K⁺) and a trifluoro(thiophen-3-yl)borate anion ([C₄H₃SBF₃]⁻). The thiophene ring provides the organic framework, while the trifluoroborate group is the reactive center for cross-coupling reactions. Each spectroscopic technique probes different aspects of this structure, providing a complementary and comprehensive analytical profile.

Figure 1: Structural representation of this compound, highlighting the ionic interaction and the key covalent bonds within the trifluoroborate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of potassium organotrifluoroborates is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The residual solvent peak is typically used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. The central peak of the solvent multiplet serves as the internal reference (e.g., DMSO-d₆ at 39.52 ppm).

-

¹⁹F NMR: Record the ¹⁹F spectrum using an appropriate pulse program. An external reference, such as CF₃CO₂H (0.0 ppm), is commonly used.

-

¹¹B NMR: Acquire the ¹¹B spectrum. An external reference like BF₃·Et₂O (0.0 ppm) is standard for chemical shift calibration.

Figure 2: A generalized workflow for the comprehensive NMR analysis of this compound.

Data and Interpretation

The following table summarizes the expected NMR data for this compound, based on published literature for this and structurally related compounds.[4][5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 | Doublet of doublets | H-2 |

| ~7.0 | Doublet of doublets | H-5 | |

| ~7.3 | Doublet of doublets | H-4 | |

| ¹³C | ~140 | Singlet | C-3 (broad, due to C-B coupling) |

| ~130 | Singlet | C-2 | |

| ~125 | Singlet | C-5 | |

| ~122 | Singlet | C-4 | |

| ¹⁹F | ~ -135 to -140 | Broad singlet or quartet | -BF₃ |

| ¹¹B | ~ 3.0 to 5.0 | Quartet (often broad) | -BF₃ |

-

¹H NMR: The three protons on the thiophene ring will appear as distinct signals in the aromatic region. The specific coupling patterns (doublet of doublets) arise from the spin-spin interactions between adjacent protons.

-

¹³C NMR: Four signals are expected for the four carbon atoms of the thiophene ring. The carbon directly attached to the boron atom (C-3) often exhibits a broad signal due to quadrupolar relaxation and coupling to the boron nucleus.

-

¹⁹F NMR: A single, often broad, resonance is observed for the three equivalent fluorine atoms of the trifluoroborate group. The broadening can be attributed to the quadrupolar nature of the ¹¹B nucleus and dynamic exchange processes.

-

¹¹B NMR: The ¹¹B spectrum typically shows a quartet due to the coupling with the three fluorine atoms (¹JB-F). The broadness of the signal is also influenced by quadrupolar relaxation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. For this compound, the key absorptions will be associated with the thiophene ring and the trifluoroborate moiety.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample spectrum is then collected, and the background is automatically subtracted. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 1600 - 1400 | C=C stretching (thiophene ring) | Medium to Strong |

| ~1100 - 950 | B-F stretching | Strong, Broad |

| 800 - 600 | C-H bending (out-of-plane) | Strong |

-

Thiophene Ring Vibrations: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C stretching modes of the thiophene ring will appear in the 1600-1400 cm⁻¹ region.

-

Trifluoroborate Vibrations: The most prominent and diagnostic peaks for this compound will be the strong and broad B-F stretching absorptions, typically found in the 1100-950 cm⁻¹ region. The broadness and intensity of these bands are characteristic of the trifluoroborate group.

-

Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of absorptions, including C-H out-of-plane bending and other skeletal vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For ionic species like this compound, electrospray ionization (ESI) is the most suitable method.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer is used. The instrument can be operated in either positive or negative ion mode.

-

Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized.

-

In negative ion mode , the trifluoro(thiophen-3-yl)borate anion ([C₄H₃SBF₃]⁻) will be detected.

-

In positive ion mode , the potassium cation (K⁺) will be observed.

-

Figure 3: Workflow for the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound.

Predicted MS Data and Interpretation

| Ion Mode | Detected Species | Calculated m/z (Monoisotopic) |

| Negative | [C₄H₃SBF₃]⁻ | 151.0002 |

| Positive | K⁺ | 38.9637 |

-

Negative Ion Mode: The mass spectrum in negative ion mode will show a prominent peak corresponding to the trifluoro(thiophen-3-yl)borate anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by comparing the experimentally determined accurate mass with the calculated value.

-

Positive Ion Mode: In positive ion mode, the base peak will correspond to the potassium cation.

-

Fragmentation: Tandem mass spectrometry (MS/MS) experiments could be performed on the [C₄H₃SBF₃]⁻ anion to induce fragmentation. Potential fragmentation pathways could involve the loss of fluoride (F⁻) or the thiophene ring, providing further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its identification, structural verification, and purity assessment. The combination of these techniques allows for an unambiguous characterization of this important synthetic reagent, which is essential for its effective use in research and development, particularly in the pharmaceutical and materials science industries. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related organotrifluoroborate compounds.

References

"stability and storage conditions for potassium 3-thiophenetrifluoroborate"

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Potassium 3-Thiophenetrifluoroborate: A Guide to Stability and Storage

Abstract

This compound (C₄H₃BF₃KS) is a crystalline, air- and water-stable organoboron compound that has become an invaluable reagent in modern organic synthesis.[1][2] As a surrogate for the more labile 3-thiopheneboronic acid, it offers significant advantages in handling, storage, and reaction precision, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This guide provides a comprehensive analysis of the compound's stability profile, outlines optimal storage and handling protocols, and details experimental workflows for assessing its integrity. Our objective is to equip researchers and drug development professionals with the technical insights required to ensure the reproducibility and success of synthetic routes employing this versatile reagent.

Introduction: The Strategic Advantage of Organotrifluoroborates

Organotrifluoroborate salts have emerged as a superior class of nucleophilic boron reagents.[3] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxine anhydrides and are often sensitive to air and moisture, potassium organotrifluoroborates are typically robust, crystalline solids.[2][4] This inherent stability allows for indefinite storage at room temperature and simplifies handling in a laboratory setting.[1][5]

This compound, specifically, serves as a key building block for introducing the thiophene moiety—a critical heterocycle in many pharmaceutically active compounds.[] Its utility lies in a finely tuned balance: remarkable stability in its solid state, coupled with controlled reactivity in solution, where it slowly hydrolyzes to release the active boronic acid species in situ.[7][8] Understanding the kinetics and influencing factors of this hydrolysis is paramount to its effective use.

Chemical Stability Profile

The stability of this compound is not absolute but is highly dependent on its physical state and environment.

Solid-State Stability

In its solid, crystalline form, this compound is exceptionally stable. Multiple studies and supplier data confirm that it is tolerant of air and moisture, allowing it to be handled on the benchtop without stringent requirements for an inert atmosphere.[1][2][5] This stability is a key advantage, reducing the need for specialized equipment like gloveboxes for routine weighing and preparation. Most suppliers assert that when stored correctly, the solid reagent can be kept indefinitely without significant decomposition.[4][9]

Hydrolytic Stability & Degradation Pathways

The primary degradation pathway for this compound in solution is hydrolysis. This is not merely decomposition but a necessary activation step for participation in Suzuki-Miyaura coupling.[2][8] The trifluoroborate anion ([RBF₃]⁻) hydrolyzes in the presence of water to form the corresponding boronic acid (RB(OH)₂), which is the active species in the catalytic cycle.

The rate of this hydrolysis is highly variable and is influenced by several critical factors:

-

pH and the "Acid-Base Paradox" : The hydrolysis rate is profoundly affected by the pH of the medium. Interestingly, some organotrifluoroborates exhibit an "acid-base paradox," where they show enhanced stability under the basic conditions typical of Suzuki-Miyaura reactions but require acid catalysis for efficient hydrolysis.[7][8][10] This counterintuitive stability under basic conditions prevents the rapid accumulation of the boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[7][10]

-

Fluoride Sequestration : The hydrolysis is an equilibrium process. The forward reaction can be accelerated by the presence of "fluorophiles"—species that sequester fluoride ions. This can include bases like cesium carbonate (Cs₂CO₃) or even the surface of borosilicate glass reaction vessels, which can act as a fluoride scavenger, driving the equilibrium towards the boronic acid.[8][11]

-

Solvent System : The choice of solvent, typically a mixture like THF/H₂O, influences the solubility of the salt and the availability of water for hydrolysis.[4] Biphasic conditions, often induced by the base, can create complex solvolytic profiles where the reaction rate is dependent on efficient mixing and phase contact.[8]

The central hydrolytic equilibrium is illustrated below.

Caption: Hydrolytic equilibrium of this compound in solution.

Thermal and Photochemical Stability

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is critical for maintaining the integrity and reactivity of this compound.

Storage Conditions

The optimal conditions for long-term storage are summarized below.

| Parameter | Recommendation | Rationale |

| Temperature | 15–25°C (Room Temperature) | The compound is thermally stable under normal laboratory conditions. Refrigeration is not required and may introduce moisture upon removal.[13] |

| Atmosphere | Standard Air | The solid is air-stable and does not require an inert atmosphere (e.g., Argon, Nitrogen) for storage.[1][5] |

| Moisture | Keep in a dry, cool place. | While the solid is stable to ambient moisture, it should be protected from bulk water and high humidity to prevent clumping and slow surface hydrolysis.[13][14] |

| Light | Store in a dark place. | Standard precaution to prevent any potential long-term photochemical degradation.[12] |

| Container | Tightly sealed, original container. | Prevents contamination and minimizes exposure to atmospheric moisture.[13] |

Handling Procedures

Based on safety data sheets (SDS), the following handling precautions should be observed:[12][13]

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12] A dust mask is recommended when handling large quantities.

-

Preventing Dust Formation : Avoid actions that generate dust. If the material is spilled, it should be swept up carefully using dry methods.[16]

-

Incompatibilities : Keep away from strong oxidizing agents.[12]

Experimental Workflow for Stability Assessment

For applications requiring precise control over reagent concentration, or when using the reagent in novel solvent systems, it may be necessary to perform a stability study.

Step-by-Step Protocol

-

Standard Solution Preparation : Accurately prepare a stock solution of this compound in the desired solvent system (e.g., THF/H₂O, DMSO). Prepare a control sample of the solvent system without the compound.

-

Incubation : Aliquot the stock solution into several sealed vials. Store these vials under the conditions to be tested (e.g., room temperature in light, 40°C in the dark).

-

Time-Point Sampling : At predetermined intervals (e.g., 0, 1, 4, 8, 24, 48 hours), remove one vial for analysis.

-

Sample Quenching (Optional) : If the degradation is rapid, it may be necessary to quench the reaction by, for example, rapidly removing the solvent in vacuo at a low temperature.

-

Analysis : Analyze the samples using an appropriate analytical technique to quantify the parent compound and identify degradation products.

-

Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is highly effective for monitoring the disappearance of the [RBF₃]⁻ signal. ¹¹B NMR can also distinguish between the trifluoroborate and the resulting boronic acid.

-

High-Performance Liquid Chromatography (HPLC) : An HPLC method with UV detection can be developed to separate and quantify the parent compound from its hydrolytic product, 3-thiopheneboronic acid.

-

This experimental workflow provides a robust framework for validating the stability of this compound under specific, process-relevant conditions.

Caption: Experimental workflow for assessing the stability of this compound in solution.

Conclusion

This compound is a highly stable and convenient reagent in its solid form, offering significant logistical advantages over its corresponding boronic acid. Its utility in synthesis is governed by its controlled hydrolysis in solution, a process sensitive to pH, solvent, and the presence of fluorophiles. By adhering to the recommended storage and handling protocols, and by understanding the factors that influence its stability in solution, researchers and drug development professionals can effectively leverage this powerful building block to achieve reliable and reproducible synthetic outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.at [fishersci.at]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility of Potassium 3-Thiophenetrifluoroborate in Common Organic Solvents

Foreword: Navigating the Synthesis and Application Landscape

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, potassium organotrifluoroborates have emerged as indispensable building blocks.[1] Their remarkable stability to air and moisture, coupled with their high reactivity in cross-coupling reactions, makes them superior alternatives to other organoboron reagents.[2] Among these, Potassium 3-Thiophenetrifluoroborate stands out as a key intermediate for introducing the thiophene moiety, a privileged heterocycle in medicinal chemistry.[3]

However, the successful application of this reagent is fundamentally governed by a critical, yet often overlooked, physical property: its solubility. The ability to create a homogeneous solution is paramount for achieving reproducible reaction kinetics, optimizing yields, and developing robust purification and formulation protocols.[4] This guide provides a comprehensive exploration of the solubility of this compound, offering both a theoretical framework and practical, field-proven methodologies for its quantitative determination. We aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently handle this versatile reagent.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is the result of a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5][6] For an ionic salt like this compound, the dissolution process involves overcoming the lattice energy of the crystalline solid and establishing favorable interactions between the potassium cation (K⁺) and the 3-thiophenetrifluoroborate anion ([C₄H₃SBF₃]⁻) with the surrounding solvent molecules.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents, characterized by a significant dipole moment, are generally more effective at dissolving ionic compounds.[7] They can solvate the potassium cation and the trifluoroborate anion, stabilizing them in solution. Protic polar solvents (e.g., methanol, ethanol) can also engage in hydrogen bonding, which can further enhance solubility. Aprotic polar solvents (e.g., acetone, acetonitrile, DMSO, DMF) rely on dipole-dipole interactions.

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to break the solute-solute and solvent-solvent bonds, facilitating dissolution.

-

Molecular Size and Structure: While the ionic nature of the salt is a primary driver, the organic part of the anion—the thiophene ring—also plays a role. Its size and potential for π-π stacking or other non-covalent interactions can influence how it fits into the solvent structure.[9]

Potassium organotrifluoroborate salts are generally crystalline solids that are soluble in polar solvents such as methanol, acetonitrile, acetone, water, and dimethylsulfoxide.[1] Conversely, they typically exhibit poor solubility in non-polar solvents like dichloromethane and ether.[1]

Quantitative Solubility Data: An Illustrative Overview

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this section provides an illustrative table. The values presented below are hypothetical and are intended to serve as a template for how experimentally determined data should be presented for clear and effective comparison. The selection of solvents represents a range of polarities and functionalities commonly used in organic synthesis.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic Solvents | |||

| Water (H₂O) | 80.1 | Expected to be moderate | Expected to be moderate |

| Methanol (CH₃OH) | 32.7 | Expected to be high | Expected to be high |

| Ethanol (C₂H₅OH) | 24.5 | Expected to be moderate | Expected to be moderate |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Expected to be high | Expected to be high |

| Acetonitrile (CH₃CN) | 37.5 | Expected to be moderate | Expected to be moderate |

| Acetone ((CH₃)₂CO) | 20.7 | Expected to be moderate | Expected to be moderate |

| Tetrahydrofuran (THF) | 7.6 | Expected to be low | Expected to be low |

| Non-Polar Solvents | |||

| Dichloromethane (CH₂Cl₂) | 9.1 | Expected to be very low | Expected to be very low |

| Toluene (C₇H₈) | 2.4 | Expected to be negligible | Expected to be negligible |

| Hexane (C₆H₁₄) | 1.9 | Expected to be negligible | Expected to be negligible |

Note: The qualitative descriptions are based on the general behavior of potassium organotrifluoroborate salts.[1]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is best obtained through rigorous experimental methods. The following protocols describe three reliable techniques for determining the solubility of this compound.

Gravimetric Method (Shake-Flask)

The gravimetric, or shake-flask, method is a classic and highly accurate technique for determining thermodynamic solubility.[8][9] It relies on achieving equilibrium between the dissolved solute and excess solid, followed by the physical separation and quantification of the dissolved mass.

Causality Behind Experimental Choices:

-

Excess Solute: The addition of an excess of the solid ensures that the solution becomes saturated, representing the equilibrium point of solubility.[9]

-

Constant Agitation & Temperature Control: Continuous stirring and a constant temperature are crucial for reaching a true thermodynamic equilibrium in a reasonable timeframe. Solubility is temperature-dependent, making precise temperature control essential for reproducibility.[10]

-

Filtration: The use of a fine-pored syringe filter is critical to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a fine (e.g., 0.22 µm) filter. This step is critical to avoid transferring any solid particles.

-

Solvent Evaporation: Dispense the filtered solution into a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is fully evaporated, place the container in a vacuum oven to remove any residual solvent until a constant weight is achieved. Weigh the container with the dried residue.

-

Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility can then be expressed in g/100 mL or other desired units.

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry Method

This instrumental method is highly sensitive and well-suited for compounds containing a chromophore, such as the aromatic thiophene ring in this compound.[11][12] The method relies on the Beer-Lambert Law, which correlates absorbance with concentration.[12]

Causality Behind Experimental Choices:

-

Calibration Curve: A calibration curve is essential to establish a linear relationship between known concentrations and their corresponding absorbance values. This provides the basis for accurately determining the concentration of an unknown sample.

-

λ_max (Wavelength of Maximum Absorbance): Measuring absorbance at λ_max provides the highest sensitivity and minimizes deviations from the Beer-Lambert law, leading to more accurate results.

-

Dilution: Saturated solutions often have an absorbance that is too high to be measured accurately. Diluting the sample to fall within the linear range of the calibration curve is a critical step.

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Determine λ_max: Scan one of the standard solutions across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). The thiophene ring is expected to absorb in the UV region.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λ_max. Plot a graph of absorbance versus concentration. This should yield a straight line passing through the origin.

-

Prepare Saturated Solution: Prepare a saturated solution and separate the clear supernatant as described in the gravimetric method (Steps 1-5).

-

Sample Preparation: Take a small, accurately measured aliquot of the clear saturated solution and dilute it with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λ_max used for the calibration curve.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.

Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.

Quantitative NMR (qNMR) Spectroscopy Method

qNMR is a powerful, rapid, and non-destructive technique for determining solubility.[4][13] A key advantage is that the saturated solution can often be analyzed in the presence of the excess solid, as the solid material does not produce a high-resolution NMR signal.[14][15]

Causality Behind Experimental Choices:

-

Internal Standard: An internal standard of known concentration is crucial for accurate quantification. It must be soluble in the deuterated solvent, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals.

-

Deuterated Solvent: The use of a deuterated solvent is necessary to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

-

Relaxation Delay (d1): A sufficiently long relaxation delay is essential to ensure that all protons have fully relaxed between scans, which is critical for accurate integration and, therefore, accurate quantification.

Step-by-Step Methodology:

-

Prepare Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) in the deuterated solvent of choice (e.g., DMSO-d₆, CD₃OD). The concentration must be known accurately.

-

Sample Preparation: In an NMR tube, add an excess of this compound.

-

Addition of Standard Solution: Add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the NMR tube.

-

Equilibration: Cap the NMR tube and vortex or sonicate it for several minutes to facilitate the dissolution and ensure the solution is saturated. Allow it to equilibrate at a constant temperature.

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the acquisition parameters are set for quantification (e.g., a relaxation delay of at least 5 times the longest T₁ of the protons being integrated).

-

Data Processing: Process the spectrum and carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

-

Calculation: The concentration of the analyte is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * C_std

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

Concluding Remarks

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective and efficient use in research and development. While this guide provides a theoretical framework and robust experimental protocols, it is crucial to recognize that solubility can be influenced by factors such as solvent purity and the crystalline form of the solute. The methodologies presented herein—Gravimetric, UV-Vis, and qNMR—offer a tiered approach to solubility determination, from the fundamentally accurate shake-flask method to rapid spectroscopic techniques. By applying these protocols, researchers can generate the reliable data needed to streamline reaction optimization, improve process scalability, and accelerate the journey from discovery to application.

References

- 1. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmatutor.org [pharmatutor.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Potassium 3-Thiophenetrifluoroborate: From Discovery to Application

Abstract

This technical guide provides an in-depth exploration of potassium 3-thiophenetrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. We delve into the historical context of organotrifluoroborates, detailing the pivotal discoveries that led to their prominence. The guide offers a comprehensive examination of the synthesis of this compound, its physicochemical properties, and its critical role in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols for its preparation and a representative Suzuki-Miyaura cross-coupling reaction are provided, aimed at researchers, chemists, and professionals in drug discovery and development. This document is intended to serve as a practical resource, bridging fundamental principles with real-world applications.

Introduction: The Rise of Organotrifluoroborates

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation in organic synthesis, invaluable in academic research and the pharmaceutical industry.[1] The reaction's power lies in its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] However, traditional organoboron reagents like boronic acids and boronate esters often suffer from instability, being susceptible to dehydration to form boroxines and sensitive to air and moisture, which can complicate their handling and stoichiometry.[2][3]

A significant breakthrough in addressing these limitations came in 1995 when Vedejs and his colleagues reported an efficient method for converting arylboronic acids into potassium aryltrifluoroborates by treatment with potassium hydrogen difluoride (KHF₂).[2] This discovery marked a turning point, introducing a new class of organoboron reagents that are generally crystalline, monomeric, and exceptionally stable to both air and moisture.[3] These "protected" forms of boronic acids can be stored indefinitely and are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts in reactions.[2][3] The pioneering work of researchers like Gary A. Molander has since vastly expanded the scope and application of these powerful reagents.[4][5]

This compound is a prominent member of the heteroaryltrifluoroborate family. The thiophene motif is a key structural component in numerous pharmaceuticals and functional materials, making this reagent a valuable building block for drug discovery and materials science.[4][6] This guide will provide a detailed account of its history, synthesis, and application.

Discovery and Historical Context

While the first synthesis of an organotrifluoroborate was reported much earlier, their widespread use in organic synthesis began after the development of a practical and high-yielding synthetic method. The key historical development was the introduction of potassium hydrogen difluoride (KHF₂) as an effective fluorinating agent for boronic acids by Vedejs et al. in 1995.[2] This straightforward procedure made a wide array of potassium organotrifluoroborates readily accessible.

The synthesis of heteroaryltrifluoroborates, including this compound, followed this general principle. A 2014 study on the toxicological and antinociceptive properties of this compound explicitly states its synthesis from the corresponding boronic acid using the method proposed by Vedejs et al.[6] This indicates that the synthesis of this specific reagent was a direct application of the established methodology for preparing organotrifluoroborates. The work of Molander and others further solidified the utility of heteroaryltrifluoroborates by extensively studying their reactivity in Suzuki-Miyaura cross-coupling reactions, demonstrating their effectiveness in constructing complex heterobiaryl systems.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-thiopheneboronic acid with potassium hydrogen difluoride (KHF₂). This method is robust and generally provides the product in high yield.

Rationale of the Synthetic Procedure

The reaction proceeds via the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂. The use of a saturated aqueous solution of KHF₂ provides the necessary fluoride concentration to drive the reaction to completion. Methanol is often used as a co-solvent to ensure the solubility of the boronic acid starting material. The resulting this compound is a stable, crystalline solid that can be easily isolated.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the preparation of potassium heteroaryltrifluoroborates described by Molander et al.[7]

Materials:

-

3-Thiopheneboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Diethyl ether

Procedure:

-

To a solution of 3-thiopheneboronic acid (e.g., 5.00 g, 39.1 mmol) in methanol (sufficient to create a stirrable suspension) in a suitable flask, add a saturated aqueous solution of potassium hydrogen difluoride (e.g., 9.16 g, 117.3 mmol in ~10 mL of water) portion-wise at room temperature with vigorous stirring.

-

Continue stirring the resulting suspension at room temperature for 1 hour. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the signal for the boronic acid and the appearance of a new signal for the trifluoroborate salt.

-

Upon completion of the reaction, remove the solvents under reduced pressure using a rotary evaporator.

-

To the resulting solid, add acetone and stir to dissolve the product, leaving behind excess inorganic salts.

-

Filter the mixture to remove the insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as acetone/diethyl ether. Dissolve the solid in a minimal amount of hot acetone and then add diethyl ether until precipitation is observed.

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford pure this compound as a white to off-white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectroscopy, as well as mass spectrometry.[6]

Physicochemical Properties

This compound is a white to off-white solid that exhibits excellent stability under ambient conditions.[8] A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 192863-37-9[8] |

| Molecular Formula | C₄H₃BF₃KS[8] |

| Molecular Weight | 190.04 g/mol [8] |

| Appearance | White to off-white solid[8] |

| Stability | Air and moisture stable[2][3] |

| Solubility | Soluble in acetone and methanol; sparingly soluble in THF and water. |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the efficient formation of a C(sp²)-C(sp²) bond, linking the thiophene ring to various aryl or heteroaryl scaffolds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. The organotrifluoroborate is then activated by a base, leading to the formation of a more reactive organoboron species that undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a representative example adapted from the general conditions for the cross-coupling of potassium heteroaryltrifluoroborates.[4]

Materials:

-

This compound (1.1 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

A suitable phosphine ligand (e.g., RuPhos, 4 mol%)

-

A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

-

A suitable solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.1 mmol), 4-bromoanisole (e.g., 187 mg, 1.0 mmol), palladium(II) acetate (e.g., 4.5 mg, 0.02 mmol), the phosphine ligand (e.g., 18.6 mg, 0.04 mmol), and the base (e.g., 414 mg, 3.0 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-(4-methoxyphenyl)thiophene.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Conclusion

This compound has firmly established itself as a valuable and reliable reagent in the synthetic chemist's toolbox. Its discovery, rooted in the broader development of stable organotrifluoroborates, has provided a practical solution to the inherent instability of many traditional organoboron compounds. The ease of its synthesis, coupled with its excellent stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the construction of thiophene-containing molecules, particularly in the context of drug discovery and materials science. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

A Technical Guide to Potassium 3-Thiophenetrifluoroborate: Properties, Synthesis, and Application

Introduction: In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical research and materials science, the demand for stable, versatile, and efficient building blocks is paramount. Potassium 3-thiophenetrifluoroborate has emerged as a reagent of significant interest, offering a robust alternative to traditional boronic acids in palladium-catalyzed cross-coupling reactions. Its superior stability to air and moisture simplifies handling and storage, while its reactivity profile enables the construction of complex molecular architectures incorporating the valuable thiophene motif.[1] This guide provides an in-depth examination of the physical and chemical properties of this compound, offering field-proven protocols for its synthesis, characterization, and application to empower researchers and drug development professionals.

Section 1: Core Physicochemical Properties

This compound is a crystalline, free-flowing solid that is markedly more stable than its corresponding boronic acid.[2] This enhanced stability is a key advantage, as it obviates the need for stringent inert atmosphere techniques during storage and handling, a common requirement for many organoboron reagents.

Compound Identification

A clear identification of the reagent is the first step in any validated workflow. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 192863-37-9 |

| Molecular Formula | C₄H₃BF₃KS[] |

| Molecular Weight | 190.04 g/mol |

| IUPAC Name | potassium;trifluoro(thiophen-3-yl)boranuide[4] |

| SMILES String | [K+].F--INVALID-LINK--(F)c1ccsc1 |

| InChI Key | ULOOPHJJEPUNNH-UHFFFAOYSA-N |

Physical Properties & Stability

The physical characteristics of the reagent directly influence its handling, formulation, and reaction setup.

| Property | Description |

| Appearance | White to off-white powder or solid.[4] |

| Melting Point | Not explicitly reported in the literature, but is expected to be high (>300 °C), characteristic of salt-like organotrifluoroborates.[5] |

| Solubility | Generally shows high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone. It is slightly soluble in water.[6] |

| Stability & Storage | The compound is a stable solid that can be stored indefinitely at room temperature in a tightly sealed container, protected from strong oxidizing agents.[2] Its stability to air and moisture is a significant advantage over boronic acids.[1] |

While a specific single-crystal X-ray structure for this compound is not publicly available, data from analogous aryltrifluoroborate salts provide valuable insight.[7] The structure consists of a potassium cation and a [3-thienyl-BF₃]⁻ anion. The boron atom adopts a distorted tetrahedral geometry. In the solid state, the potassium ion is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, creating a stable crystalline lattice.[7]

Section 2: Spectroscopic & Analytical Characterization

Rigorous characterization is the cornerstone of scientific integrity. The following protocols outline the standard methodologies for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's high solubility in this solvent.[6]

Exemplary Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Rationale: DMSO-d₆ is an ideal solvent due to its excellent solvating power for organotrifluoroborate salts and its distinct residual solvent peaks that do not interfere with the analyte signals.[6]

-

¹H NMR Acquisition: Acquire a proton spectrum. The aromatic region will show signals corresponding to the three protons on the thiophene ring.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Four signals are expected for the thiophene ring carbons. The carbon directly attached to the boron atom (C-B) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[6]

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum. A single, typically broad resonance is expected for the three equivalent fluorine atoms attached to boron. The chemical shifts for organotrifluoroborates generally appear in the range of -129 to -141 ppm.[6]

-

¹¹B NMR Acquisition: Acquire a boron spectrum. A characteristic signal confirming the tetracoordinate boron center will be observed.

-

Data Referencing: Reference ¹H and ¹³C spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C).[6] Reference ¹⁹F and ¹¹B spectra using external standards like CF₃CO₂H and BF₃·Et₂O, respectively.[6]

Table of Expected Spectral Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |

| ¹H NMR | ~7.0 - 7.8 | Complex multiplets corresponding to the 3 protons on the thiophene ring. |

| ¹³C NMR | ~120 - 145 | 4 distinct signals for the thiophene carbons. The C-B signal may be broad.[6] |

| ¹⁹F NMR | ~ -135 to -140 | A single, often broad, resonance for the -BF₃ group.[6] |

| ¹¹B NMR | ~ 2.0 - 4.0 | A single resonance, may show coupling to fluorine, confirming the tetracoordinate boron. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Exemplary Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Grind ~1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a translucent pellet using a hydraulic press.

-

Rationale: The KBr pellet method is a standard technique for solid samples, minimizing scattering and producing a high-quality spectrum. The ionic nature of KBr is transparent in the mid-IR region.

-

Data Acquisition: Place the pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the aromatic C-H, C=C, C-S, and B-F bonds.

Table of Characteristic IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000[8] |

| Aromatic C=C | Stretch | 1600 - 1400[8] |

| C-S (Thiophene) | Stretch | ~700 - 600 |

| B-F | Stretch | ~1100 - 950 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, confirming the elemental composition. Electrospray ionization (ESI) in negative ion mode is the preferred method.

Exemplary Protocol: HRMS (ESI⁻) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable polar solvent such as methanol or acetonitrile.

-

Rationale: ESI requires the analyte to be in solution. Methanol is a common choice that promotes ionization.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in negative ion mode to detect the [C₄H₃BF₃S]⁻ anion.

-

Data Analysis: Compare the measured mass-to-charge ratio (m/z) of the molecular anion with the calculated exact mass (189.9637674 g/mol ) to confirm the elemental formula.[]

Section 3: Chemical Reactivity & Core Application

The utility of this compound lies in its role as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This transformation is a workhorse in pharmaceutical development for constructing C(sp²)–C(sp²) bonds.[2]

The Suzuki-Miyaura Cross-Coupling Mechanism